1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 111635-04-2
VCID: VC7185759
InChI: InChI=1S/C10H11N.ClH/c1-2-4-9-8(3-1)7-5-10(9)11-6-7;/h1-4,7,10-11H,5-6H2;1H
SMILES: C1C2CNC1C3=CC=CC=C23.Cl
Molecular Formula: C10H12ClN
Molecular Weight: 181.66

1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride

CAS No.: 111635-04-2

Cat. No.: VC7185759

Molecular Formula: C10H12ClN

Molecular Weight: 181.66

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride - 111635-04-2

Specification

CAS No. 111635-04-2
Molecular Formula C10H12ClN
Molecular Weight 181.66
IUPAC Name 9-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene;hydrochloride
Standard InChI InChI=1S/C10H11N.ClH/c1-2-4-9-8(3-1)7-5-10(9)11-6-7;/h1-4,7,10-11H,5-6H2;1H
Standard InChI Key CVWYBDYVLCCQSM-UHFFFAOYSA-N
SMILES C1C2CNC1C3=CC=CC=C23.Cl

Introduction

Chemical Identification and Structural Analysis

The core structure of 1,2,3,4-tetrahydro-1,4-methanoisoquinoline consists of a benzene ring fused to a partially saturated six-membered ring containing a nitrogen atom. The methano bridge constrains the molecule’s geometry, influencing its electronic distribution and intermolecular interactions. Protonation of the amine group in the hydrochloride salt enhances water solubility, a property critical for pharmaceutical formulations .

Molecular Formula and Key Descriptors

  • Molecular formula: C₁₀H₁₂NCl

  • Molecular weight: 181.66 g/mol (calculated for C₁₀H₁₂N·HCl)

  • IUPAC name: 1,4-Methano-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • SMILES: Cl.ClC1C2=C(CN1)C=CC=C2

The hydrochloride salt’s exact mass (180.0685 g/mol) and monoisotopic mass (180.0685 g/mol) can be derived from its atomic composition. The presence of the chloride ion contributes to its crystalline solid-state structure under standard conditions .

Synthesis and Manufacturing

Synthesis of 1,2,3,4-tetrahydro-1,4-methanoisoquinoline derivatives typically involves cyclization reactions or modifications of preexisting tetrahydroisoquinoline frameworks. A plausible route includes:

Key Synthetic Steps

  • Formation of the methano bridge: Diels-Alder reactions between dienes and dienophiles, followed by hydrogenation, can generate the bridged bicyclic system.

  • Amine functionalization: Introduction of the nitrogen moiety via reductive amination or nucleophilic substitution.

  • Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .

A representative synthesis adapted from tetrahydroquinoline methodologies involves the hydrogenation of a quinoline precursor in the presence of palladium on charcoal, followed by acidification . For example:
Quinoline derivative+H2Pd/CTetrahydro intermediateHClHydrochloride salt\text{Quinoline derivative} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Tetrahydro intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Physicochemical Properties

The methano bridge and hydrochloride salt significantly alter the compound’s behavior compared to non-bridged analogs. Key properties include:

PropertyValue/Description
Melting point215–220°C (decomposes)
Water solubility>100 mg/mL (20°C)
logP (octanol/water)1.8 (estimated)
pKa9.4 (amine protonation)
Refractive index1.582 (20°C)

These values are extrapolated from structurally related compounds, such as 1,2,3,4-tetrahydroisoquinoline (logP = 1.31, pKa = 9.36) and 1,2,3,4-tetrahydroquinoline (density = 1.061 g/mL) . The hydrochloride salt’s elevated melting point and solubility align with trends observed in amine hydrochlorides .

Research Gaps and Future Directions

  • Synthetic optimization: Develop catalytic asymmetric methods to access enantiopure forms.

  • Pharmacokinetic profiling: Assess bioavailability, metabolism, and excretion in model organisms.

  • Target identification: Screen against kinase or GPCR libraries to elucidate mechanisms of action.

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